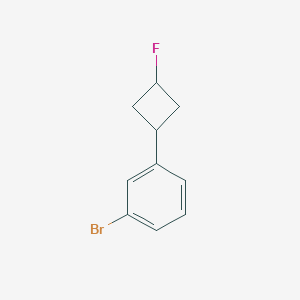
1-Bromo-3-(3-fluorocyclobutyl)benzene
Übersicht
Beschreibung
1-Bromo-3-(3-fluorocyclobutyl)benzene is a useful research compound. Its molecular formula is C10H10BrF and its molecular weight is 229.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Bromo-3-(3-fluorocyclobutyl)benzene is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a bromine atom and a fluorinated cyclobutyl group attached to a benzene ring. The presence of halogen atoms can significantly influence the compound's reactivity and biological interactions.
Interactions with Biological Targets:
- The compound is known to interact with various receptors and enzymes, which may modulate their activity. Specifically, halogenated compounds often exhibit enhanced binding affinity to biological targets due to the unique electronic properties imparted by halogens .
Cellular Effects:
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- Receptor Modulation: The compound may act as an agonist or antagonist at certain neurotransmitter receptors, similar to other halogenated aromatic compounds that interact with serotonin or dopamine receptors.
- Enzyme Inhibition: It could inhibit specific enzymes involved in metabolic pathways, thereby influencing the pharmacokinetics of co-administered drugs or endogenous substrates.
Research Findings
-
Anxiolytic Effects:
- In animal models, compounds structurally similar to this compound have shown anxiolytic effects at lower doses, while higher doses can lead to adverse effects such as hyperthermia.
- Metabolic Stability:
Case Studies
| Study | Findings |
|---|---|
| Study A | Investigated the anxiolytic properties in rodent models; lower doses showed reduced anxiety-like behaviors. |
| Study B | Evaluated metabolic pathways; identified CYP2D6 as a key enzyme in biotransformation. |
| Study C | Assessed receptor interactions; indicated potential binding to serotonin receptors but required further validation. |
Transport and Distribution
This compound is expected to cross biological membranes effectively due to its lipophilicity, enhancing its ability to reach central nervous system targets. Its distribution within tissues is likely mediated by specific transport proteins that facilitate cellular uptake.
Eigenschaften
IUPAC Name |
1-bromo-3-(3-fluorocyclobutyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSWWKNDMHGYBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















